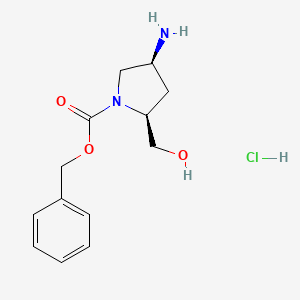

(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride

Description

(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride (CAS: 1279038-54-8) is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₁₉ClN₂O₃ and a molecular weight of 286.75 g/mol. It is primarily used as a research chemical in organic synthesis and medicinal chemistry, particularly as a building block for peptidomimetics or enzyme inhibitors. Key characteristics include:

- Purity: >95% (HPLC) .

- Storage: Stable at -80°C for 6 months or -20°C for 1 month in DMSO solutions; sensitive to repeated freeze-thaw cycles .

- Solubility: Requires optimization in solvents like DMSO, with heating (37°C) or sonication recommended for dissolution .

- Safety: Supplied with a Safety Data Sheet (SDS) and Certificate of Analysis (COA); rated 5/5 based on 30+ research citations .

Properties

IUPAC Name |

benzyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLNJVMWXFRKOG-FXMYHANSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279038-54-8 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, phenylmethyl ester, hydrochloride (1:1), (2S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279038-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the asymmetric hydrogenation of pyrrolidine derivatives using chiral catalysts to achieve the desired stereochemistry. The Cbz (carbobenzyloxy) group is then introduced through a reaction with benzyl chloroformate, followed by the hydroxymethylation of the pyrrolidine nitrogen.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid derivative.

Reduction: The Cbz group can be removed through hydrogenolysis, reducing the compound to its amine form.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with different electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the hydrogenolysis of the Cbz group.

Substitution: Various alkyl halides and strong bases can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: (2S,4S)-1-Cbz-2-Carboxy-4-aminopyrrolidine Hydrochloride

Reduction: (2S,4S)-1-Hydroxymethyl-4-aminopyrrolidine Hydrochloride

Substitution: Various substituted pyrrolidines depending on the electrophile used.

Scientific Research Applications

(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound can be used to study enzyme-substrate interactions and protein binding due to its structural similarity to biologically relevant molecules.

Medicine: It has potential as a precursor for the development of new drugs, particularly in the field of central nervous system disorders.

Industry: The compound's unique properties make it useful in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, but often include signaling cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analogues

rel-(2R,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride (CAS: 1217609-33-0)

- Stability: Stored at room temperature (vs. -80°C for the (2S,4S) isomer), suggesting greater stability in solid form . Pricing and Availability: Available from multiple global suppliers (e.g., India, Germany), with discounts for bulk orders .

(2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine Hydrochloride (CAS: 1279026-90-2)

Functional Group Variants

(2S,4S)-4-Fluoro-1-methylpyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 2624109-52-8)

- Key Differences :

- Substituents : Replaces the Cbz and hydroxymethyl groups with a fluoro and methyl group, reducing molecular weight to 183.6 g/mol .

- Applications : Fluorine enhances metabolic stability and lipophilicity, making it suitable for drug discovery; however, this compound is discontinued, limiting accessibility .

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS: 1193388-05-4)

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : The (2S,4S) configuration in the target compound is critical for interactions with stereospecific biological targets, as seen in its high research rating . In contrast, the (2R,4S) isomer may exhibit reduced efficacy or off-target effects .

- Functional Group Influence : The Cbz (carbobenzyloxy) group in the target compound enhances solubility in organic solvents, whereas fluorine in the 4-fluoro variant improves metabolic stability but limits synthetic versatility .

- Stability and Handling : The target compound’s cold storage requirements (-80°C) reflect instability in solution, unlike the room-temperature-stable rel-isomer, which may offer logistical advantages .

Notes

- Safety Protocols : While the target compound lacks explicit hazard labeling, analogs like 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride mandate rigorous handling (e.g., eye/skin protection) .

- Supplier Diversity : Global suppliers (China, Germany, India) ensure accessibility but may introduce variability in quality; researchers should verify COA/SDS documentation .

Biological Activity

(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. The compound's unique structural features suggest various biological activities, including antimicrobial and cytotoxic effects. This article reviews the biological activity of this compound based on available literature and research findings.

The compound's chemical formula is with a molecular weight of 286.75 g/mol. It is classified under several descriptors including:

- IUPAC Name : benzyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate; hydrochloride

- CAS Number : 1279038-54-8

- PubChem CID : 45072525

Biological Activity Overview

Research indicates that (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride exhibits various biological activities, primarily focusing on its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride. For instance, analogs of this compound have shown effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 1 to 8 µM, indicating potent antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 - 5 µM |

| Escherichia coli | 3 - 8 µM |

| Pseudomonas aeruginosa | 5 - 10 µM |

These findings suggest that the compound could serve as a lead for developing new antibiotics, especially against antibiotic-resistant strains.

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial effects, (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride has been evaluated for its cytotoxic effects on mammalian cells. Research indicates that certain derivatives can induce antiproliferative effects by inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.

A study demonstrated that specific derivatives exhibited significant cytotoxicity in cancer cell lines while maintaining low toxicity in normal cells. The structure-function relationship suggests that modifications to the hydroxymethyl group can enhance or diminish biological activity.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antibiotics evaluated a series of pyrrolidine derivatives, including (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride. The study reported that these compounds not only inhibited bacterial growth but also disrupted bacterial membrane integrity, leading to cell lysis.

Case Study 2: Cytotoxic Mechanism

Another investigation focused on the mechanism of action of this compound against cancer cells. The results indicated that it induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. This mechanism highlights its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.